methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate
Description
Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core linked to a 1,3-thiazole ring via an acetyl group. Key functional groups include:
- Piperidine-4-carboxylate ester: Enhances conformational flexibility and may improve bioavailability.
- 1,3-Thiazole ring: A heterocycle known for its role in medicinal chemistry, often associated with antimicrobial or anti-inflammatory properties.
- 4-Methoxybenzamido substituent: Introduces hydrogen-bonding capabilities and aromaticity, which could influence receptor binding or solubility.
This compound’s structural determination likely employs X-ray crystallography, as programs like SHELX are widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 1-[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-27-16-5-3-13(4-6-16)18(25)22-20-21-15(12-29-20)11-17(24)23-9-7-14(8-10-23)19(26)28-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVDWQULZMZLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate (referred to as Compound X hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound X features a piperidine core substituted with a methoxybenzamide and thiazole moiety. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its diverse pharmacological effects.
The biological activity of Compound X is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and benzamide groups may enhance binding affinity, allowing for inhibition or modulation of target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound X. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Compound X has also shown promise as an antimicrobial agent. Its structural components may facilitate interactions with bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary in vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study 1: Anticancer Efficacy
A study conducted by Chhajed et al. (2020) evaluated the cytotoxic effects of thiazole derivatives similar to Compound X against human cancer cell lines. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations .
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of Compound X was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial potential .
Data Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Analysis of Structural Variations and Implications
Heterocyclic Core Differences
- Target Compound : The 1,3-thiazole core is electron-rich and may participate in π-π stacking or metal coordination, common in enzyme inhibitors.
Substituent Effects
- 4-Methoxybenzamido vs. Propan-2-yl (Enamine Compound) :
- The 4-methoxy group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the lipophilic propan-2-yl group in the Enamine analog. This could enhance solubility or receptor affinity .
- The morpholine group in the Enamine compound may improve water solubility due to its polar oxygen atom.
- tert-Butoxy Group (Enamine Compound) : This bulky substituent could sterically hinder interactions but improve metabolic stability by protecting labile functional groups .
Molecular Weight and Bioavailability
- The target compound (404.46 g/mol) exceeds the purine analog’s molecular weight (363.37 g/mol), primarily due to the 4-methoxybenzamido group. Higher molecular weights may reduce membrane permeability but improve target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
